5-Bromo-N,N-dimethylpyrimidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethylpyrimidine-4-carboxamide typically involves the bromination of N,N-dimethylpyrimidine-4-carboxamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Bromo-N,N-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity to various biological targets . The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N,N-dimethylpyrimidine-2-carboxamide: Similar in structure but with the bromine atom at a different position.
5-Bromo-4-ethylpyrimidine: Another brominated pyrimidine derivative with different substituents.
Uniqueness
5-Bromo-N,N-dimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity compared to other similar compounds . This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C7H8BrN3O |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C7H8BrN3O/c1-11(2)7(12)6-5(8)3-9-4-10-6/h3-4H,1-2H3 |
InChI Key |
KBKUQNDFAMBWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=NC=C1Br |
Origin of Product |
United States |
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